3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide
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Description
Scientific Research Applications
Synthesis and Biological Properties
Quinazolines and imidazoles have garnered attention due to their diverse biological activities. Studies have explored the synthesis of quinazolinylamino derivatives and their biological properties, including antibacterial and antitumor activities. For instance, substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates demonstrated significant antibacterial activity, comparable to commercial drugs like penicillin-G and streptomycin (Mood, Boda, & Guguloth, 2022). Another study synthesized 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, some of which exhibited moderate antitumor effects (Markosyan et al., 2008).
Molecular Docking and Structural Analysis
Research on quinazoline derivatives often includes molecular docking and structural analysis to understand their interaction with biological targets. A study on novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one provided insights into its synthesis, antibacterial evaluation, and structural characteristics through Raman analysis and Hirshfeld surface analysis (Geesi et al., 2020). These analyses contribute to the understanding of the compound's potential interactions and effectiveness as a therapeutic agent.
Antimicrobial and Antitumor Activities
Quinazoline derivatives are explored for their potential antimicrobial and antitumor activities. The synthesis of various quinazoline-based compounds has led to discoveries of substances with notable biological activities. For example, compounds derived from the synthesis of fused imidazole derivatives have shown promise in inhibiting brain monoamine oxidase activity and demonstrating antitumor properties (El-Shareif et al., 2003).
Properties
IUPAC Name |
3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O2S/c29-22-12-6-4-10-20(22)18-36-28-32-23-13-7-5-11-21(23)26-31-24(27(35)33(26)28)14-15-25(34)30-17-16-19-8-2-1-3-9-19/h1-13,24H,14-18H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAAOTZLKGVHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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